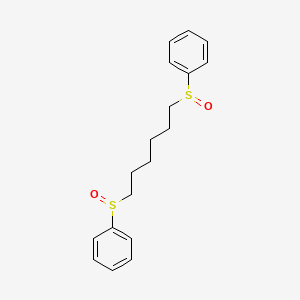![molecular formula C12H29BrN2 B14242779 N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide CAS No. 214349-74-3](/img/structure/B14242779.png)
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide is a quaternary ammonium compound. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. This compound is characterized by its ability to form stable salts and its reactivity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide can be synthesized through a multi-step process. One common method involves the reaction of hexyl bromide with N,N-dimethylethanolamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually obtained through crystallization and drying.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions typically occur in polar solvents such as water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium iodide.
Aplicaciones Científicas De Investigación
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the preparation of various biological buffers and reagents.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. This property makes it effective as a disinfectant and antimicrobial agent. Additionally, it can form complexes with various molecules, enhancing their solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds are used as photoinitiators and have applications in polymer chemistry.
Dimethylaminoethyl acrylate: This compound is used in the production of polymers and copolymers.
Uniqueness
N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable salts and participate in a variety of chemical reactions makes it versatile for different applications. Additionally, its effectiveness as a phase transfer catalyst and antimicrobial agent sets it apart from other similar compounds.
Propiedades
Número CAS |
214349-74-3 |
|---|---|
Fórmula molecular |
C12H29BrN2 |
Peso molecular |
281.28 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl-hexyl-dimethylazanium;bromide |
InChI |
InChI=1S/C12H29N2.BrH/c1-6-7-8-9-11-14(4,5)12-10-13(2)3;/h6-12H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
XGADCJAEBUBOCK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[N+](C)(C)CCN(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


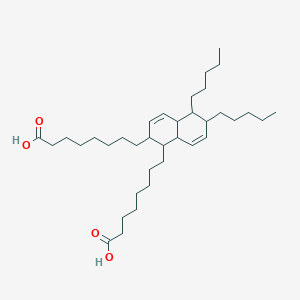
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
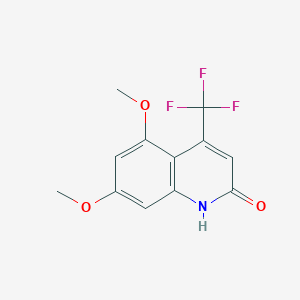

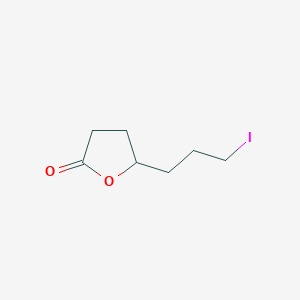
![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
silane](/img/structure/B14242736.png)
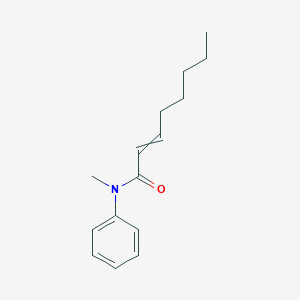
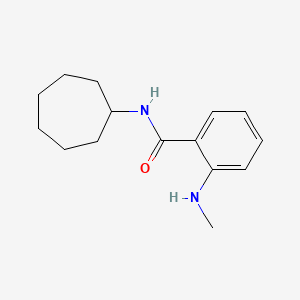
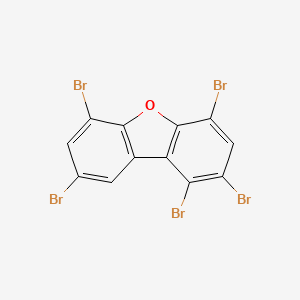
![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
